molecular formula C19H21NO7S B1236526 Naloxone-3-ethereal sulfate CAS No. 34707-87-4

Naloxone-3-ethereal sulfate

Cat. No.: B1236526
CAS No.: 34707-87-4
M. Wt: 407.4 g/mol
InChI Key: PAJPQFFSQUPZNW-GRGSLBFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naloxone-3-ethereal sulfate, also referred to as naloxone-3-O-sulfate, is a identified sulfate metabolite of naloxone . It has been isolated from biological samples such as urine . As a charged, highly polar molecule, its primary research value lies in its potential as a peripherally acting opioid antagonist . The presence of the sulfate ester group significantly limits its ability to cross the blood-brain barrier, which makes it a compound of interest for investigating peripheral opioid receptors . Research into sulfate esters of morphine-derived compounds like this one is focused on developing agents with targeted effects, potentially for conditions such as peripheral pain in inflammatory states, while aiming to reduce central nervous system-mediated side effects like respiratory depression or significant euphoria . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34707-87-4

Molecular Formula

C19H21NO7S

Molecular Weight

407.4 g/mol

IUPAC Name

[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] hydrogen sulfate

InChI

InChI=1S/C19H21NO7S/c1-2-8-20-9-7-18-15-11-3-4-13(27-28(23,24)25)16(15)26-17(18)12(21)5-6-19(18,22)14(20)10-11/h2-4,14,17,22H,1,5-10H2,(H,23,24,25)/t14-,17+,18+,19-/m1/s1

InChI Key

PAJPQFFSQUPZNW-GRGSLBFTSA-N

SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)O)O4)O

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OS(=O)(=O)O)O4)O

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)O)O4)O

Other CAS No.

34707-87-4

Synonyms

naloxone-3-ethereal sulfate
naloxone-3-ethereal sulfate monoammonium salt

Origin of Product

United States

Biotransformation Pathways and Enzymatic Conjugation of Naloxone 3 Ethereal Sulfate

Identification and Isolation of Naloxone-3-Ethereal Sulfate (B86663) as a Metabolite in Biological Systems

The identification of Naloxone-3-ethereal sulfate as a metabolite has been achieved through various in vitro and in vivo studies. In vitro models, such as the human hepatoma cell line HepG2, have been instrumental in demonstrating the formation of sulfated naloxone (B1662785) derivatives. ingentaconnect.comnih.gov When these cells are metabolically labeled with [³⁵S]sulfate in the presence of naloxone, the generation and release of [³⁵S]sulfated naloxone can be detected, confirming the cellular capacity for this biotransformation. ingentaconnect.comnih.gov The identity of this sulfated derivative is further confirmed by its co-migration with enzymatically synthesized sulfated naloxone during thin-layer chromatography (TLC). ingentaconnect.com

Animal models have also contributed to the understanding of naloxone metabolism. While glucuronide metabolites are the major form of excretion in humans, rats, and rabbits, sulfated metabolites have been identified as minor metabolites. nih.gov Conversely, in species like cats and chickens, sulfated metabolites represent a more significant portion of the excreted drug. nih.gov Studies have also identified sulfated metabolites of naloxone in the urine and/or bile of certain species. nih.gov More recently, the zebrafish larvae model has emerged as a powerful tool for metabolism studies, detecting a sulfation metabolite (M21) of naloxone in both the larvae and the surrounding medium. nih.gov

Elucidation of Cytosolic Sulfotransferase (SULT) Isoforms Involved in the Formation of Opioid Sulfate Esters, Including Naloxone Sulfation

The sulfation of naloxone is catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs). ingentaconnect.comnih.gov These enzymes facilitate the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of naloxone. nih.gov Systematic analyses using a panel of eleven known human SULTs have identified several isoforms capable of sulfating naloxone. ingentaconnect.comnih.gov

Enzymatic Kinetics and Substrate Specificity Analyses of Sulfation Processes for Naloxone and Analogous Compounds

Kinetic analyses of the SULT enzymes involved in naloxone sulfation provide insights into the efficiency and specificity of this metabolic pathway. Studies have determined the kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the sulfation of naloxone and other opioids by specific SULT isoforms. nih.gov

For naloxone, SULT1A1 has been identified as a key enzyme, and its kinetic properties have been compared with those for other opioid substrates. nih.gov For instance, SULT1A1 displays strong catalytic activity towards oxymorphone and naltrexone (B1662487), while SULT1A3 is more active towards morphine and hydromorphone, and SULT2A1 is primarily responsible for the sulfation of butorphanol (B1668111) and levorphanol. nih.gov This demonstrates the differential substrate specificities among the SULT isoforms. nih.gov

Furthermore, naloxone has been observed to have inhibitory effects on the sulfation of other opioids. ingentaconnect.comnih.gov For example, naloxone can significantly inhibit the SULT2A1-mediated sulfation of buprenorphine and the SULT1A3-mediated sulfation of pentazocine. ingentaconnect.comnih.gov This competitive interaction suggests that these opioids may share common binding sites on the SULT enzymes.

Interactive Data Table: SULT Isoforms and their Opioid Substrates

SULT IsoformMajor Opioid Substrates
SULT1A1Naloxone, Oxymorphone, Nalbuphine, Nalorphine, Naltrexone ingentaconnect.comnih.govnih.gov
SULT1A2Naloxone ingentaconnect.comnih.gov
SULT1A3Pentazocine, Morphine, Hydromorphone ingentaconnect.comnih.govnih.gov
SULT1C4Naloxone ingentaconnect.comnih.gov
SULT2A1Buprenorphine, Butorphanol, Levorphanol ingentaconnect.comnih.govnih.gov

Comparative Analysis of Sulfate Conjugation with Other Major Biotransformation Pathways (e.g., glucuronidation) in Opioid Metabolism Research

The primary metabolic pathway for naloxone in humans is glucuronidation, which occurs mainly in the liver. hhs.govnih.govfda.govwikipedia.org This process involves the conjugation of naloxone with glucuronic acid, leading to the formation of naloxone-3-glucuronide (B1512897), the major metabolite. hhs.govfda.govcymitquimica.com This metabolite is then excreted in the urine, with 25-40% of a dose being eliminated within 6 hours and up to 70% within 72 hours. hhs.govnih.govfda.gov

While glucuronidation is the dominant pathway, sulfation represents a significant, albeit generally minor, alternative route for naloxone metabolism in humans. nih.gov The balance between glucuronidation and sulfation can be influenced by several factors, including the specific opioid, species, and the relative expression and activity of the involved UGT and SULT enzymes. nih.gov For example, in humans, the glucuronide metabolites of morphine are predominant, while the sulfate metabolite is considered minor. nih.gov However, in other species, sulfation can be a major metabolic route. nih.gov

Interactive Data Table: Comparison of Naloxone Metabolism Pathways

Metabolic PathwayPrimary Enzyme FamilyMajor MetabolitePrimary Role in Humans
GlucuronidationUDP-glucuronosyltransferases (UGTs)Naloxone-3-glucuronide hhs.govfda.govMajor pathway hhs.govnih.govfda.govwikipedia.org
SulfationCytosolic sulfotransferases (SULTs)This compoundMinor pathway nih.gov
N-dealkylationCytochrome P450 (CYP)Nornaloxone hhs.govresearchgate.netMinor pathway hhs.gov
ReductionCarbonyl Reductases6-alpha- and 6-beta-naloxol hhs.govMinor pathway hhs.gov

Analytical Science and Bioanalytical Methodologies for Naloxone 3 Ethereal Sulfate

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Detection and Quantification in Research Matrices

The detection and quantification of naloxone (B1662785) and its metabolites, including sulfate (B86663) conjugates, in complex biological matrices such as plasma, urine, and tissue homogenates, rely heavily on the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net While validated methods specifically for naloxone-3-ethereal sulfate are not extensively detailed in the literature, the well-documented methods for naloxone and its major metabolite, naloxone-3-glucuronide (B1512897) (N3G), provide a robust framework for its analysis.

Methodological Approach: A typical LC-MS/MS method involves several key steps. First, the analyte is extracted from the biological matrix. Common techniques include protein precipitation (PPT) with acetonitrile (B52724) or liquid-liquid extraction (LLE). researchgate.netnih.gov For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) is often employed. researchgate.net

Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) system. Chromatographic separation is most often achieved using reverse-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (typically methanol (B129727) or acetonitrile) run under a gradient elution program. researchgate.net

The separated analytes then enter the mass spectrometer, where they are ionized, commonly using an electrospray ionization (ESI) source in positive ion mode. researchgate.net Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. researchgate.net For instance, naloxone is often monitored for the transition m/z 328.1 → 310.0. A similar targeted approach would be developed for this compound.

Validation and Performance: Bioanalytical method validation is conducted according to established guidelines to ensure reliability. Key parameters include linearity, accuracy, precision, selectivity, recovery, and stability. researchgate.net Methods developed for naloxone and its other metabolites demonstrate high sensitivity, with lower limits of quantification (LLOQ) often in the low ng/mL to pg/mL range, making them suitable for preclinical pharmacokinetic studies. researchgate.netnih.gov

Table 1: Examples of LC-MS/MS Method Parameters for Naloxone and its Metabolites This table summarizes typical parameters from published methods for naloxone and its other metabolites, which would serve as a basis for a this compound assay.

Analyte(s)MatrixExtraction MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Naloxone, 6β-naloxol, Naloxone-3-glucuronideMouse PlasmaProtein Precipitation0.2 - 2500.2 - 0.5 researchgate.net
Naloxone, NornaloxoneHuman PlasmaSolid-Phase Extraction0.025 - 2 (Naloxone)0.025 researchgate.net
Heroin, Metabolites, NaloxoneHuman PlasmaProtein Precipitation10 - 100010
Multiple Opioids including NaloxoneWhole BloodLiquid-Liquid Extraction0.98 - 10000.98 nih.gov

Application of Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Metabolite Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including drug metabolites like this compound. researchgate.net Following synthesis or isolation, NMR is used to confirm the identity and assess the purity of the compound. acs.org

Structural Confirmation: The structure of a naloxone metabolite can be confirmed by analyzing its ¹H and ¹³C NMR spectra and comparing them to the parent compound. The addition of a sulfate group at the 3-position of the phenolic ring induces predictable changes in the chemical shifts of nearby nuclei. Based on studies of analogous morphine-3-O-sulfate esters, the following spectral changes would be anticipated for this compound: researchgate.net

¹H-NMR: Significant downfield shifts (a shift to a higher ppm value) are expected for the aromatic protons H-1 and H-2. This is attributed to the steric crowding and the strong electron-withdrawing effect of the sulfate group, which decreases the electron density of the aromatic ring. researchgate.net

¹³C-NMR: Sulfation of the phenolic hydroxyl group causes notable shifts. The signals for carbons C-2 and C-4 are shifted downfield, while the signal for C-3, the carbon directly attached to the sulfate ester, is shifted upfield. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are also employed to assign all proton and carbon signals definitively, confirming the precise location of the sulfate group. researchgate.netd-nb.info

Table 2: Expected NMR Shifts for this compound (based on Morphine-3-O-Sulfate Analogue)

NucleusObserved Shift Change (vs. Parent Compound)ReasonReference
Aromatic H-1Downfield (~ +0.20 ppm)Electron-withdrawing effect of sulfate group researchgate.net
Aromatic H-2Downfield (~ +0.53 to +0.70 ppm)Electron-withdrawing effect of sulfate group researchgate.net
Aromatic C-2Downfield (~ +3.34 to +7.20 ppm)Effect of C-3 sulfation researchgate.net
Aromatic C-3Upfield (~ -3.20 ppm)Direct attachment to electronegative sulfate ester researchgate.net
Aromatic C-4Downfield (~ +3.34 to +7.20 ppm)Effect of C-3 sulfation researchgate.net

Purity Assessment: ¹H-NMR is also highly effective for assessing the purity of a synthesized standard. The integration of signals corresponding to the analyte can be compared to those of any residual solvents or synthetic impurities, providing a quantitative measure of purity.

Other spectroscopic techniques such as mass spectrometry (MS) are used alongside NMR to confirm the molecular weight of the metabolite, while infrared (IR) spectroscopy can confirm the presence of specific functional groups, including the sulfate ester. d-nb.info

Radiometric Binding Assays and Radiolabeling Studies in Opioid Receptor Research Using Naloxone and its Derivatives

Radiometric binding assays are a cornerstone of pharmacology, used to characterize the interactions between ligands and receptors. whiterose.ac.uk Naloxone and its derivatives are frequently studied using these techniques to determine their affinity and selectivity for the different opioid receptor subtypes (μ, κ, and δ).

Principle of Competitive Binding Assays: The most common format is the competitive binding assay. In this setup, a biological preparation containing the receptor of interest (e.g., cell membranes from rat brain or from cells engineered to express a specific opioid receptor subtype) is incubated with a fixed concentration of a radiolabeled ligand, such as [³H]naloxone. whiterose.ac.uk Unlabeled compounds, including naloxone derivatives like this compound, are then added at increasing concentrations.

The unlabeled "competitor" compound displaces the radiolabeled ligand from the receptor binding sites. The amount of radioactivity bound to the membranes is measured, typically after separating the bound and free radioligand by rapid filtration. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This can be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor. Nonspecific binding is determined in parallel incubations that include a high concentration of an unlabeled antagonist, often naloxone itself. whiterose.ac.uk

Application in Opioid Research: Because [³H]naloxone is a non-selective antagonist, it can be used to characterize the binding affinity of novel compounds across all three major opioid receptor types. whiterose.ac.uk By performing competition assays with selective radioligands for each receptor (e.g., [³H]DAMGO for μ receptors), a comprehensive profile of a new derivative's selectivity can be established. These studies are crucial for understanding the structure-activity relationships of naloxone metabolites and synthesized derivatives, providing insight into whether these compounds retain significant opioid receptor activity.

Table 3: Illustrative Data from [³H]Naloxone Competitive Binding Assays This table shows example binding affinities (Ki) determined for various opioid ligands in amphibian spinal cord using [³H]Naloxone as the radioligand, demonstrating the application of the technique.

Competing LigandLigand TypeBinding Affinity (Ki, nM)Reference
BremazocineKappa Agonist2.58
NaloxoneNon-selective Antagonist5.37
Naltrexone (B1662487)Non-selective Antagonist12.7
DAMGOMu Agonist15.8
DPDPEDelta Agonist10,100

Preclinical Pharmacological and Mechanistic Investigations of Naloxone 3 Ethereal Sulfate and Analogs

In Vitro Studies on Opioid Receptor Binding Affinity, Selectivity, and Functional Activity of Sulfate (B86663) Conjugates

The introduction of a sulfate group to opioid molecules significantly alters their interaction with opioid receptors. In vitro studies, primarily through radioligand competition binding assays, have been instrumental in characterizing these changes.

For instance, naltrexone-14-O-sulfate, a zwitterionic analog, demonstrated a lower affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors compared to its parent compound, naltrexone (B1662487). researchgate.netnih.gov However, this modification led to a notable improvement in the µ/κ opioid receptor selectivity ratio, suggesting a more targeted interaction. researchgate.netnih.gov A similar trend of increased selectivity was observed for naloxone-14-O-sulfate when compared to naloxone (B1662785). researchgate.netnih.gov

In contrast, other sulfate esters have shown different binding profiles. Morphine-6-O-sulfate (M6S) exhibited a six-fold higher affinity for δ-opioid receptors than morphine, while maintaining comparable affinity for µ-opioid receptors. nih.gov This dual affinity suggests a potential for mixed mu/delta opioid activity. nih.gov

The functional activity of these sulfate conjugates has also been a key area of investigation. Naltrexone-14-O-sulfate did not activate G-protein binding, a crucial step in receptor signaling, but it did inhibit the activation induced by various opioid agonists. researchgate.netnih.gov This indicates that it acts as a competitive antagonist, a finding supported by Schild plot analysis in isolated mouse vas deferens. researchgate.netnih.gov

Conversely, morphine-6-O-sulfate has demonstrated agonist activity. In cells expressing human δ-opioid receptors, M6S was more potent than morphine in modulating G-protein and adenylyl cyclase activity. nih.gov However, its efficacy varied, acting as a partial agonist in G-protein activation but a full agonist in adenylyl cyclase inhibition. nih.gov

The table below summarizes the in vitro binding affinities (Ki) of various opioid sulfate conjugates and their parent compounds at the three main opioid receptors.

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Source
NaltrexoneLower than Naltrexone-14-O-sulfateLower than Naltrexone-14-O-sulfateLower than Naltrexone-14-O-sulfate researchgate.netnih.gov
Naltrexone-14-O-sulfateHigher than NaltrexoneHigher than NaltrexoneHigher than Naltrexone researchgate.netnih.gov
NaloxoneLower than Naloxone-14-O-sulfateNot specifiedLower than Naloxone-14-O-sulfate researchgate.net
Naloxone-14-O-sulfateHigher than NaloxoneNot specifiedHigher than Naloxone researchgate.net
Morphine-6-O-sulfateSimilar to Morphine6-fold higher than MorphineNot specified nih.gov

Analysis of Receptor-Mediated Intracellular Signaling Pathways in Response to Opioid Sulfate Esters

Opioid receptors belong to the G-protein-coupled receptor (GPCR) superfamily. mdpi.com Upon activation by an agonist, these receptors trigger intracellular signaling cascades, primarily through the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately leads to a reduction in neuronal excitability. mdpi.compnas.org The investigation of how opioid sulfate esters modulate these pathways provides crucial insights into their mechanism of action.

Studies utilizing [35S]GTPγS binding assays, which measure G-protein activation, have been pivotal. Naltrexone-14-O-sulfate, for example, was found to not activate [35S]GTPγS binding on its own. researchgate.netnih.gov Instead, it competitively inhibited the G-protein activation stimulated by µ, δ, and κ opioid agonists, confirming its antagonist properties at the signaling level. researchgate.netnih.gov

In contrast, some opioid sulfate esters exhibit agonist activity. Morphine-6-O-sulfate (M6S) has been shown to activate G-proteins via both µ- and δ-opioid receptors. nih.govnih.gov In Chinese hamster ovary (CHO) cells expressing human µ-opioid receptors, M6S and morphine demonstrated similar potencies and efficacies in G-protein activation. nih.gov However, at δ-opioid receptors, M6S was significantly more potent than morphine in activating G-proteins, although it acted as a partial agonist compared to the full agonist DPDPE. nih.gov

Further down the signaling cascade, M6S also modulates adenylyl cyclase activity. At µ-opioid receptors, M6S and morphine showed similar potency and efficacy in inhibiting adenylyl cyclase, with both acting as partial agonists compared to DAMGO. nih.gov At δ-opioid receptors, M6S was more potent than morphine in inhibiting adenylyl cyclase, and both were considered full agonists in this assay. nih.govnih.gov

The activation of other signaling pathways, such as those involving MAPKs and NF-κB, by opioids is also an area of active research, as these pathways can influence a wide range of cellular processes. icvi.org.uknih.gov The specific effects of naloxone-3-ethereal sulfate on these pathways remain a subject for further investigation.

Pharmacodynamic Effects of Opioid Sulfate Esters in Animal Models

Naltrexone-14-O-sulfate, consistent with its in vitro antagonist profile, has been shown to antagonize morphine-induced antinociception in a dose-dependent manner in the mouse tail-flick test when administered subcutaneously. researchgate.netnih.gov This demonstrates its ability to block the effects of opioid agonists in a living system.

In contrast, opioid sulfate esters with agonist properties in vitro, such as morphine-6-O-sulfate (M6S), have demonstrated potent antinociceptive effects. In both normal and diabetic rats, M6S produced more potent antinociception than morphine in the hot water tail flick latency test. nih.gov Interestingly, the enhanced potency of M6S was diminished by a δ-opioid receptor antagonist, but not by µ- or κ-antagonists, supporting the in vitro finding of significant δ-receptor activity. nih.gov Furthermore, during chronic treatment, tolerance developed to the antinociceptive effects of morphine, but not to M6S. nih.govnih.gov

Another sulfate conjugate, 14-O-methylmorphine-6-O-sulfate (14-O-MeM6SU), also exhibited potent antinociceptive effects in the rat tail-flick assay, being equipotent to morphine and more potent than codeine after subcutaneous administration. mdpi.com When administered directly into the brain (intracerebroventricularly), 14-O-MeM6SU was more potent than morphine. mdpi.com The antinociceptive effects of 14-O-MeM6SU were completely blocked by naloxone, confirming they are mediated by opioid receptors. mdpi.com

The table below provides a summary of the observed pharmacodynamic effects of selected opioid sulfate esters in preclinical animal models.

CompoundAnimal ModelPharmacodynamic EffectSource
Naltrexone-14-O-sulfateMouse tail-flick testAntagonism of morphine-induced antinociception researchgate.netnih.gov
Morphine-6-O-sulfateRat hot water tail flick latency testPotent antinociception (greater than morphine) nih.gov
14-O-methylmorphine-6-O-sulfateRat tail-flick testPotent antinociception (equipotent to morphine s.c., more potent i.c.v.) mdpi.com

Investigation of Central Nervous System Penetration and Peripheral Actions of Naloxone Sulfate Conjugates in Preclinical Models

A key area of interest in the development of novel opioid compounds is the ability to modulate their penetration into the central nervous system (CNS). Compounds with limited ability to cross the blood-brain barrier (BBB) are sought after for their potential to act peripherally, thereby avoiding centrally mediated side effects.

Generally, zwitterionic compounds and those with quaternary amine groups, like methylnaltrexone, are expected to have limited access to the CNS. researchgate.netnih.govresearchgate.net The addition of a sulfate group, creating a zwitterionic structure in compounds like naltrexone-14-O-sulfate, was hypothesized to restrict CNS penetration. researchgate.netnih.gov Surprisingly, in vivo studies demonstrated that subcutaneously injected naltrexone-14-O-sulfate antagonized the antinociceptive effects of morphine in the mouse tail-flick test, an effect that suggests CNS penetration. researchgate.netnih.gov This unexpected finding indicates that the zwitterionic nature of this specific compound does not completely prevent it from crossing the BBB.

In contrast, the parent molecule, naloxone, readily crosses the blood-brain barrier. nih.govgoogle.com Studies have shown that its transport across the BBB is not significantly mediated by the P-glycoprotein efflux pump, a mechanism that removes some drugs from the brain. researchgate.netnih.gov

Strategies to "peripheralize" opioid morphinans, such as the addition of a 6-O-sulfate group, have shown promise in limiting CNS effects. For example, morphine-6-O-sulfate (M6SU) has been reported to cause motor incoordination and reduced locomotion at much higher doses than those required for antinociception, suggesting a degree of peripheral selectivity. nih.gov

The peripheral actions of these compounds are also of significant interest. For example, 14-O-methylcodeine-6-O-sulfate (14-OMeC6SU) has been shown to produce a localized antihyperalgesic effect in a model of inflammation, an effect that was blocked by the peripherally restricted opioid antagonist naloxone methiodide. mdpi.com This indicates that 14-OMeC6SU can exert its analgesic effects by acting on peripheral opioid receptors. mdpi.com

Research into the Role of this compound as a Putative Prodrug or an Inactive Metabolite in Preclinical Pharmacological Contexts

Naloxone undergoes extensive metabolism in the body, with the primary metabolite being naloxone-3-glucuronide (B1512897) (N3G), which is considered pharmacologically inactive. nih.govhhs.govdrugbank.com Other minor metabolites include compounds formed by N-dealkylation and reduction of the 6-keto group. nih.govhhs.gov

This compound has been identified as a minor metabolite of naloxone. researchgate.netresearchgate.netfda.gov A crystalline form of this compound was successfully isolated from the urine of a cat, and its structure was confirmed through various analytical techniques. researchgate.net

The pharmacological activity of many sulfated metabolites of opioids is an area of ongoing investigation. While some, like morphine-3-sulfate, appear to be inactive, others, such as morphine-6-sulfate, are active metabolites with potent analgesic properties. researchgate.net

The question of whether this compound acts as a prodrug or is simply an inactive metabolite is a key focus of research. A prodrug is an inactive compound that is converted into an active drug within the body. Given that naloxone itself is an active antagonist, it is less likely that its sulfated metabolite would function as a prodrug to regenerate naloxone. It is more plausible that this compound is an inactive metabolite, similar to the major glucuronide conjugate. However, without direct pharmacological testing of the isolated this compound, its precise role remains to be definitively established. The primary route of naloxone's action is through direct competitive antagonism at opioid receptors, and its metabolites are generally considered to be part of the elimination process rather than contributing to its primary pharmacological effect. nih.goveuropa.eu

Structure Activity Relationship Sar Studies of Naloxone Sulfate Esters

Molecular Modifications and Their Impact on Opioid Receptor Binding and Functional Activity

The sulfation of the naloxone (B1662785) molecule, particularly at the phenolic 3-hydroxy group, is a key metabolic pathway catalyzed by cytosolic sulfotransferases (SULTs). nih.gov Research has identified that several SULT isoenzymes, including SULT1A1, SULT1A2, and SULT1C4, are capable of sulfating naloxone. nih.govingentaconnect.com This molecular modification introduces a charged, hydrophilic sulfate (B86663) moiety, which can profoundly impact the compound's ability to bind to and modulate opioid receptors.

Further investigations into sulfated esters of other morphinans support these findings. For example, the synthesis of 6-O-sulfate ester derivatives of morphine and codeine resulted in compounds with a significantly decreased binding affinity for µ, δ, and κ opioid receptors. nih.gov This suggests that the introduction of a bulky, charged sulfate group can create steric or electronic hindrances within the receptor's binding pocket.

Functionally, sulfated derivatives of antagonists like naltrexone (B1662487) and naloxone are expected to retain their antagonist character. Naltrexone-14-O-sulfate, for instance, did not activate G-protein binding but effectively inhibited the activation induced by opioid agonists, confirming its role as a competitive antagonist. researchgate.net The primary role of sulfation appears to be the modification of the drug's pharmacokinetic properties rather than altering its fundamental antagonist mechanism. nih.govingentaconnect.com The process of sulfation is a recognized metabolic pathway for various phenolic drugs and steroids, converting them into more polar derivatives to facilitate excretion. nih.govamegroups.org

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Naltrexone and its 14-O-Sulfate Analog This table presents data for the closely related compound naltrexone to illustrate the typical impact of sulfation on receptor affinity.

Compoundμ Opioid Receptor (MOR) Ki (nM)δ Opioid Receptor (DOR) Ki (nM)κ Opioid Receptor (KOR) Ki (nM)Source
NaltrexoneLower Affinity (Specific value not provided)Lower Affinity (Specific value not provided)Lower Affinity (Specific value not provided) researchgate.net
Naltrexone-14-O-sulfateHigher Affinity (Specific value not provided)Higher Affinity (Specific value not provided)Higher Affinity (Specific value not provided) mdpi.com

Conformational Analysis and Stereochemical Considerations in the Sulfation of Opioid Scaffolds

The three-dimensional shape (conformation) and stereochemistry of opioid ligands are critical determinants of their interaction with receptors. The rigid pentacyclic structure of the morphinan (B1239233) scaffold, which naloxone possesses, is a key feature. nih.gov This scaffold includes a saturated C ring that can adopt different conformations, such as a "chair" or "boat" form. elifesciences.orgacs.org Quantum mechanics calculations and analysis of crystal structures have shown that for some opioid ligands, the C ring has a modest preference for the chair conformation. elifesciences.org

The sulfation of naloxone occurs at the 3-position on the phenolic A-ring. nih.gov This modification adds a flexible sulfate group to a relatively rigid part of the scaffold. While this addition significantly alters the electronic and hydrophilic properties of the molecule, it is not expected to fundamentally change the core conformation of the pentacyclic ring system. However, the orientation of the sulfate group itself can influence how the molecule fits into the binding pocket of an opioid receptor.

Stereochemistry plays a vital role in the biological activity of opioid metabolites. For instance, the stereospecific synthesis and identification of the 6β-hydroxy metabolites of naltrexone and naloxone highlight the importance of the spatial orientation of substituents. fordham.edutandfonline.com The reduction of naltrexone and naloxone can lead to metabolites with either a 6α-OH or 6β-OH orientation, and these stereoisomers can exhibit different pharmacological profiles. tandfonline.com Similarly, the precise attachment and orientation of the sulfate group on the naloxone scaffold are governed by the specific SULT enzymes involved, which recognize and act upon a specific stereochemical presentation of the substrate. nih.govresearchgate.net This enzymatic control ensures a specific stereochemical outcome for the sulfated metabolite, which in turn dictates its subsequent receptor interactions.

Computational Chemistry and Molecular Modeling Approaches in Predicting the Pharmacological Profile of Sulfate Derivatives

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the pharmacological profiles of drug molecules, including derivatives like Naloxone-3-ethereal sulfate. fda.gov These methods allow researchers to visualize and analyze interactions at an atomic level. mdpi.com

Molecular Docking studies are used to predict the preferred binding pose of a ligand within the active site of a receptor. acs.org Using the high-resolution crystal structures of opioid receptors, researchers can dock this compound into the µ, δ, and κ receptor binding pockets. elifesciences.orgacs.org This approach helps to identify key interactions, such as hydrogen bonds and ionic interactions, between the sulfate group and amino acid residues in the receptor. It can also reveal potential steric clashes that might explain a decrease in binding affinity compared to the parent naloxone molecule. acs.org For example, modeling can show how the bulky and charged sulfate group interacts with regions of the receptor like the one between transmembrane helix 5 (TM5) and extracellular loop 2 (ECL2). acs.org

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex over time. mdpi.com Techniques like Metadynamics can be used to simulate the dissociation of a ligand from its receptor, allowing for the calculation of its residence time. mdpi.com These simulations can characterize the specific contacts, including water-mediated hydrogen bonds, that stabilize the ligand in the binding pocket and underlie differences in binding affinity and kinetics. mdpi.com Applying these methods to this compound could predict its binding stability and antagonist potency, complementing experimental data. By modeling the compound's interaction with the prominent salt-bridge-forming aspartate residue, a conserved feature in opioid receptors, researchers can gain a deeper understanding of its antagonist mechanism. mdpi.com

Emerging Research Directions and Future Perspectives for Naloxone 3 Ethereal Sulfate

Novel Synthetic Approaches for Advanced Naloxone (B1662785) Conjugates with Tuned Pharmacokinetic Properties

The development of naloxone conjugates with tailored pharmacokinetic properties is a key area of research aimed at overcoming the limitations of the parent drug, such as its short duration of action. wikipedia.org Novel synthetic strategies are being explored to create advanced naloxone derivatives with extended half-lives and controlled release profiles.

One promising approach involves the synthesis of naloxone prodrugs. For instance, researchers have developed a naloxone prodrug depot using a PABA ester linkage that demonstrates specific hydrolysis by the enzyme CES2. nih.gov This targeted release mechanism offers the potential for sustained naloxone activity. Another innovative strategy is the creation of light-responsive polymer-naloxone conjugates. kinampark.com These nanoparticles can release free naloxone upon irradiation with a specific wavelength of light, offering the potential for on-demand opioid reversal. kinampark.com

The synthesis of 3-O-carboxyalkyl morphine derivatives, including those of naloxone, provides a platform for further modification and conjugation. d-nb.info These derivatives, with their free carboxylic groups, can be linked to other molecules to alter their pharmacokinetic and pharmacodynamic properties. d-nb.info Additionally, the quaternization of the amine group in naloxone has been shown to limit its penetration of the blood-brain barrier, a desirable characteristic for peripherally acting opioid antagonists. researchgate.net The synthesis of sulfate (B86663) ester analogues of naloxone has also been explored as a means to potentially enhance its medical effect. researchgate.net

Synthetic Approach Description Potential Advantage
Prodrugs Chemically modified inactive form of a drug that, after administration, is metabolized into the active form.Tuned pharmacokinetic properties, targeted release. nih.gov
Polymer Conjugates Attachment of naloxone to a polymer backbone, such as PEG or PLGA.Improved solubility, extended half-life, reduced toxicity. kinampark.comgoogle.com
3-O-Functionalization Modification of the C-3 phenolic hydroxy group to introduce new functional groups.Opportunities for further conjugation and modification. d-nb.info
Quaternization Modification of the amine group to create a permanently charged molecule.Limited CNS penetration for peripheral action. researchgate.net
Sulfate Ester Analogs Synthesis of naloxone with a sulfate ester group.Potential for enhanced medical effect. researchgate.net

These novel synthetic approaches are paving the way for the development of next-generation opioid antagonists with optimized therapeutic profiles.

Exploration of Differential Pharmacological Profiles of Sulfate Metabolites in Complex Biological Systems

While naloxone-3-glucuronide (B1512897) is considered the major and pharmacologically inactive metabolite of naloxone, the pharmacological profile of its sulfate metabolites, such as naloxone-3-ethereal sulfate, is less understood. nih.govcymitquimica.com Emerging research suggests that sulfation plays a role in the metabolism of naloxone and other opioids, and that these sulfate metabolites may not be entirely inert. ingentaconnect.comnih.gov

Studies have shown that several human cytosolic sulfotransferases (SULTs), including SULT1A1, SULT1A2, and SULT1C4, are capable of sulfating naloxone. nih.gov The differential expression and activity of these enzymes in various tissues, such as the liver, kidney, small intestine, and lung, could lead to variations in the formation and distribution of this compound. ingentaconnect.comnih.gov This raises questions about the potential for tissue-specific pharmacological effects.

Furthermore, naloxone has been shown to inhibit the sulfation of other opioid drugs, such as buprenorphine and pentazocine, suggesting a potential for drug-drug interactions at the metabolic level. ingentaconnect.comnih.gov This interaction could have clinical implications when these drugs are co-administered.

Metabolite Metabolic Pathway Known Pharmacological Activity
Naloxone-3-glucuronideGlucuronidationGenerally considered inactive. nih.govcymitquimica.com
This compoundSulfationPharmacological profile is not well-characterized. ingentaconnect.comnih.govnih.gov
NornaloxoneN-dealkylationMetabolite with potential for further conjugation. oup.com
Naloxol (B12781492)Reduction of 6-keto groupMetabolite with potential for further conjugation. drugbank.com

Advancements in Analytical Tools for Comprehensive Metabolite Profiling and Pathway Elucidation

The accurate detection and quantification of naloxone and its metabolites are essential for understanding its metabolic fate and for preclinical and clinical research. The low concentrations of naloxone and its metabolites in biological fluids, particularly after low-dose administration, present analytical challenges. oup.comkinampark.com

Significant advancements in analytical instrumentation, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the development of highly sensitive and specific methods for the simultaneous determination of naloxone and its various metabolites. oup.comkinampark.comjournalofappliedbioanalysis.comresearchgate.netresearchgate.netspringernature.comnih.gov These methods often employ techniques such as solid-phase extraction to concentrate the analytes from complex biological matrices like plasma and urine. oup.comresearchgate.net

Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers rapid and robust analysis, allowing for high-throughput screening of samples. researchgate.net The use of deuterated internal standards helps to improve the accuracy and precision of quantification by correcting for matrix effects. kinampark.com

These advanced analytical tools are crucial for:

Comprehensive Metabolite Profiling: Identifying and quantifying the full spectrum of naloxone metabolites, including minor species like this compound. mdpi.com

Pathway Elucidation: Mapping the metabolic pathways of naloxone in different biological systems and identifying the enzymes involved. ingentaconnect.comnih.gov

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) properties of naloxone and its derivatives. researchgate.net

Future developments in analytical technology, such as improvements in mass spectrometry imaging, will likely provide even greater insights into the spatial distribution of naloxone and its metabolites within tissues. mdpi.com

Analytical Technique Application in Naloxone Research Key Advantages
LC-MS/MS Simultaneous quantification of naloxone and its metabolites in biological fluids. oup.comkinampark.comjournalofappliedbioanalysis.comresearchgate.netresearchgate.netspringernature.comnih.govHigh sensitivity, specificity, and throughput.
UHPLC-MS/MS Rapid and robust analysis of naloxone and its metabolites. researchgate.netFaster analysis times, improved resolution.
Solid-Phase Extraction Sample preparation for concentrating analytes from complex matrices. oup.comresearchgate.netIncreased sensitivity and removal of interferences.
Mass Spectrometry Imaging Visualization of the spatial distribution of naloxone and its metabolites in tissues. mdpi.comProvides spatial context to metabolic processes.

Translational Research Opportunities in Basic Science and Preclinical Drug Development of Opioid Antagonist Derivatives

Translational research plays a vital role in bridging the gap between basic scientific discoveries and the development of new therapeutic agents. For opioid antagonist derivatives, including those related to this compound, there are significant opportunities to translate fundamental research findings into preclinical and, ultimately, clinical applications.

One key area of translational research is the development of more effective and longer-acting opioid antagonists to combat the rising threat of synthetic opioids like fentanyl and carfentanil. nih.govfda.govnih.gov Mechanistic models that combine in vitro receptor binding data with clinical pharmacokinetic data are being used to evaluate the efficacy of different antagonist formulations and dosing strategies. nih.govnih.gov These models can help to predict how factors such as absorption rate, clearance rate, and receptor binding kinetics will influence the ability of an antagonist to reverse opioid-induced respiratory depression. nih.gov

Preclinical studies in animal models are essential for evaluating the in vivo efficacy and safety of novel naloxone conjugates and derivatives. acs.org These studies can provide valuable information on the pharmacokinetic and pharmacodynamic properties of new compounds, as well as their potential to precipitate withdrawal symptoms. acs.org

The development of novel opioid antagonists with mixed receptor profiles (e.g., MOR antagonists/DOR agonists) or that also target other systems, such as the sigma-1 receptor, represents another exciting frontier in translational research. mdpi.com These multi-target ligands have the potential to provide analgesia with a reduced side-effect profile compared to traditional opioids.

Research Area Translational Goal Example Application
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Optimize dosing strategies for new opioid antagonists.Evaluating the effectiveness of different nalmefene (B1676920) formulations against fentanyl overdose. nih.gov
Preclinical Animal Models Assess the in vivo efficacy and safety of novel derivatives.Testing the ability of new naloxone conjugates to reverse morphine-induced effects in mice. kinampark.com
Molecular Pharmacology Inform the rational design of new opioid antagonists.Investigating the role of sigma-1 receptors in modulating opioid analgesia. mdpi.com
Drug Delivery Systems Develop long-acting and controlled-release formulations.Creating an injectable, light-triggered polymer-naloxone conjugate for on-demand reversal. kinampark.com

Q & A

Basic: What are the recommended protocols for synthesizing Naloxone-3-ethereal sulfate, and how are purity challenges addressed?

Methodological Answer:
Synthesis typically involves sulfation of naloxone at the 3-hydroxy position using sulfur trioxide complexes in anhydrous conditions . Key purity challenges include minimizing byproducts like over-sulfated derivatives or unreacted starting materials. High-performance liquid chromatography (HPLC) with UV detection (e.g., 280 nm) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity . Impurity thresholds should align with pharmacopeial standards (e.g., USP guidelines for related compounds testing) .

Basic: Which analytical techniques are most reliable for characterizing the 3-ethereal sulfate modification in naloxone derivatives?

Methodological Answer:

  • LC-MS/MS : Quantifies molecular weight and fragmentation patterns to distinguish the sulfate group from other modifications .
  • FT-IR Spectroscopy : Identifies sulfate-specific absorption bands (e.g., S=O stretching at 1250–1150 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement of the sulfate moiety but requires high-purity crystalline samples .
    Cross-validation using at least two orthogonal methods is critical to avoid mischaracterization .

Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across preclinical studies?

Methodological Answer:
Discrepancies often arise from variability in:

  • Dosing regimens : Compare AUC(0–t) and Cmax under standardized conditions (e.g., fixed-dose vs. weight-adjusted protocols) .
  • Bioanalytical methods : Validate assays for plasma matrix effects (e.g., protein binding interference) using spike-and-recovery experiments .
  • Species-specific metabolism : Use in vitro hepatocyte models to identify interspecies metabolic differences (e.g., CYP450-mediated sulfation) .
    Statistical reconciliation via meta-analysis (e.g., random-effects models) is recommended to account for heterogeneity .

Advanced: What in vitro models best predict the efficacy of this compound in reversing opioid-induced respiratory depression?

Methodological Answer:

  • Isolated Rat Brainstem Preparations : Measure respiratory rhythm recovery post-opioid exposure using electrophysiological recordings .
  • Human μ-Opioid Receptor Transfected Cells : Quantify receptor binding affinity (Kd) via competitive radioligand assays .
  • Microphysiological Systems (Organs-on-Chips) : Simulate lung-liver interactions to assess systemic clearance and tissue-specific effects .
    Dose-response curves should be normalized to naloxone’s efficacy to establish relative potency .

Advanced: How should researchers design comparative studies between this compound and other opioid antagonists (e.g., naltrexone derivatives)?

Methodological Answer:

  • Controlled Variables : Standardize opioid challenge doses (e.g., fentanyl EC50) and antagonist administration routes .
  • Outcome Metrics : Include time-to-reversal (TTR), receptor occupancy (PET imaging), and adverse event profiles (e.g., precipitated withdrawal) .
  • Blinding Protocols : Use double-blind crossover designs to minimize bias in behavioral or physiological assessments .
    Power calculations must account for inter-individual variability in opioid tolerance .

Basic: What stability-indicating assays are critical for evaluating this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • HPLC-ELSD (Evaporative Light Scattering Detection) : Detects non-UV-active degradation products like sulfonic acid derivatives .
  • pH Stability Profiling : Assess hydrolysis rates in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .

Advanced: What computational strategies improve pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound?

Methodological Answer:

  • Mechanistic Modeling : Integrate in vitro μ-opioid receptor off-rates (koff) with in vivo PK data to predict time-to-reversal .
  • Population PK Models : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates like body mass and renal function .
  • In Silico Toxicity Prediction : Apply QSAR tools to screen for off-target interactions (e.g., hERG channel inhibition) .

Basic: How can researchers validate the specificity of immunoassays for detecting this compound in biological matrices?

Methodological Answer:

  • Cross-Reactivity Panels : Test structurally similar compounds (e.g., naltrexone sulfate) at 10× the target concentration .
  • Parallelism Testing : Compare serial dilutions of spiked samples to standard curves .
  • LC-MS/MS Cross-Validation : Confirm assay accuracy using a reference method with ≤15% CV .

Advanced: What strategies mitigate bias in preclinical studies assessing this compound’s neuroprotective effects?

Methodological Answer:

  • Randomization : Assign animals to treatment groups using stratified randomization based on baseline respiratory rates .
  • Sham Controls : Include cohorts receiving saline or inactive analogs to control for procedural stress .
  • Data Masking : Blind analysts to treatment groups during data processing (e.g., EEG interpretation) .
    Post hoc sensitivity analyses (e.g., Rosenthal’s fail-safe N) quantify potential bias magnitude .

Advanced: How do researchers address ethical and reproducibility challenges in translational studies of this compound?

Methodological Answer:

  • Ethical Oversight : Adhere to ARRIVE 2.0 guidelines for preclinical transparency and IACUC protocols for animal welfare .
  • Data Sharing : Deposit raw PK/PD datasets in repositories like Dryad or Figshare with standardized metadata .
  • Replication Studies : Collaborate with independent labs to verify critical findings (e.g., dose-dependent efficacy) using harmonized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.